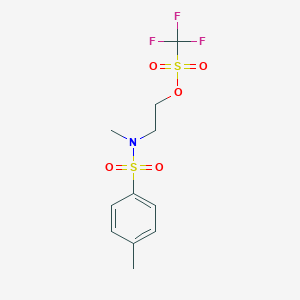
H-L-Lys(Acryloyl)-OH·HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-L-Lys(Acryloyl)-OH·HCl, also known as Acryloyl-Lysine, is an amino acid derivative that is widely used as a reagent in scientific research. Acryloyl-Lysine, a zwitterionic compound, is a versatile and powerful tool for a wide range of laboratory experiments. It is a low-cost and simple to use reagent that can be used to study a variety of biochemical and physiological effects.
Mechanism of Action
H-L-Lys(Acryloyl)-OH·HCline acts as a substrate for enzymes, and it binds to the active site of the enzyme. The binding of H-L-Lys(Acryloyl)-OH·HCline to the enzyme activates the enzyme, and the enzyme then catalyzes the reaction of H-L-Lys(Acryloyl)-OH·HCline and the substrate. The reaction of H-L-Lys(Acryloyl)-OH·HCline and the substrate produces a product, which is then released from the enzyme.
Biochemical and Physiological Effects
H-L-Lys(Acryloyl)-OH·HCline has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, and it has been shown to modulate the activity of proteins. It has also been found to have anti-inflammatory and anti-oxidant effects, and it has been found to have a role in the regulation of cell signaling pathways.
Advantages and Limitations for Lab Experiments
The main advantage of using H-L-Lys(Acryloyl)-OH·HCline in laboratory experiments is its low cost and simplicity of use. It is a relatively stable compound, and it is easy to handle and store. The main limitation of using H-L-Lys(Acryloyl)-OH·HCline is that it is not very specific, and it can bind to a variety of proteins and enzymes.
Future Directions
There are a number of potential future directions for the use of H-L-Lys(Acryloyl)-OH·HCline. It could be used as a tool to study the structure and function of proteins and enzymes, and it could be used to study the role of proteins and enzymes in disease. It could also be used to study the role of proteins and enzymes in the regulation of cell signaling pathways. Additionally, H-L-Lys(Acryloyl)-OH·HCline could be used to study the effects of drugs on proteins and enzymes, and it could be used to study the effects of environmental toxins on proteins and enzymes. Finally, H-L-Lys(Acryloyl)-OH·HCline could be used to study the structure and function of proteins in different organisms, such as bacteria and viruses.
Synthesis Methods
H-L-Lys(Acryloyl)-OH·HCline is produced by the reaction of acryloyl chloride and lysine. The reaction is carried out in an aqueous medium, and the pH should be adjusted to about 8.5. The reaction is typically carried out at room temperature, and the reaction time is usually about 1 hour. Following the reaction, the product is precipitated and collected by filtration.
Scientific Research Applications
H-L-Lys(Acryloyl)-OH·HCline is widely used in scientific research as a reagent for a variety of experiments. It is commonly used to study protein-protein interactions, to study the structure of proteins and peptides, and to study the structure and function of enzymes. It is also used as a substrate for enzyme assays, and as a reagent in chromatography and electrophoresis.
properties
IUPAC Name |
(2S)-2-amino-6-(prop-2-enoylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.ClH/c1-2-8(12)11-6-4-3-5-7(10)9(13)14;/h2,7H,1,3-6,10H2,(H,11,12)(H,13,14);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSKLUUWPLTMLY-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCCCC[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-6-(prop-2-enoylamino)hexanoic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate](/img/structure/B6295969.png)
![6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6295977.png)